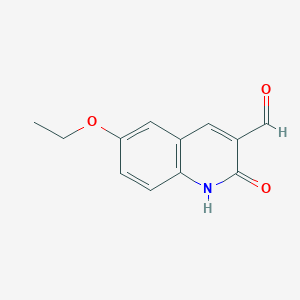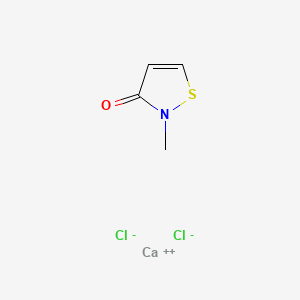
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is a compound that belongs to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. This compound is particularly effective in controlling microbial growth in water-containing solutions and is used in a variety of applications, including personal care products, paints, and industrial water treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isothiazolin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring . The process involves the use of reagents such as chlorine and methylene dichloride, and the reaction is typically conducted at low temperatures (5-15°C) to achieve high yields .
Industrial Production Methods
Industrial production of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves large-scale synthesis using similar methods as described above. The compound is often produced in aqueous solutions to facilitate its use in various applications. The industrial process is optimized to ensure high purity and yield, with careful control of reaction conditions and purification steps .
化学反応の分析
Types of Reactions
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isothiazolinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the isothiazolinone ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted isothiazolinones .
科学的研究の応用
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Employed in studies investigating its effects on microbial growth and metabolism.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
作用機序
The mechanism of action of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves the inhibition of microbial growth by disrupting metabolic pathways. The compound targets dehydrogenase enzymes, leading to the inhibition of cellular respiration and energy production. This results in rapid inhibition of microbial growth, followed by irreversible cell damage and loss of viability .
類似化合物との比較
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone compound with similar antimicrobial properties.
2-Octyl-4-isothiazolin-3-one: Used as a biocide in various industrial applications.
1,2-Benzisothiazolin-3-one: Known for its antimicrobial activity and used in similar applications.
Uniqueness
Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is unique due to its specific combination of antimicrobial properties and its ability to be used in a wide range of applications. Its effectiveness at low concentrations and compatibility with various formulations make it a valuable compound in both industrial and consumer products .
特性
CAS番号 |
57373-20-3 |
|---|---|
分子式 |
C4H5CaCl2NOS |
分子量 |
226.14 g/mol |
IUPAC名 |
calcium;2-methyl-1,2-thiazol-3-one;dichloride |
InChI |
InChI=1S/C4H5NOS.Ca.2ClH/c1-5-4(6)2-3-7-5;;;/h2-3H,1H3;;2*1H/q;+2;;/p-2 |
InChIキー |
ZNUJLBVUZKNDOW-UHFFFAOYSA-L |
SMILES |
CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2] |
正規SMILES |
CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



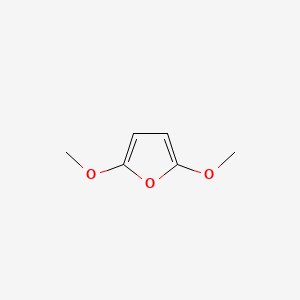
![2-[2-[(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1607375.png)
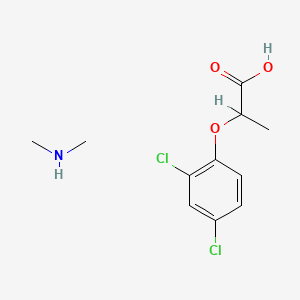


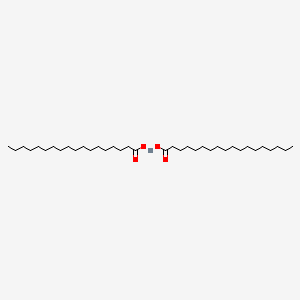
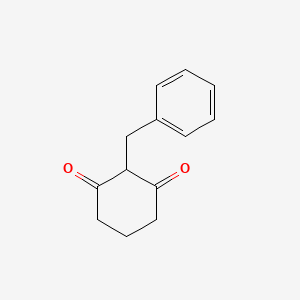

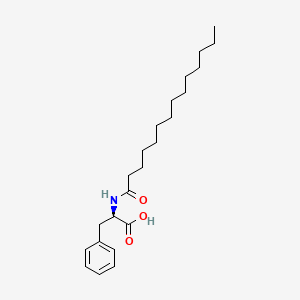
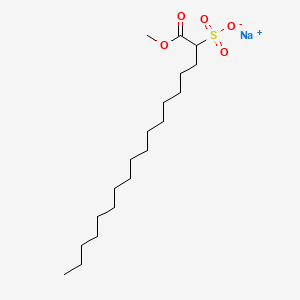
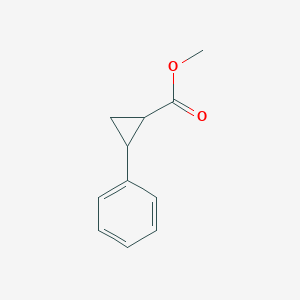
![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)
